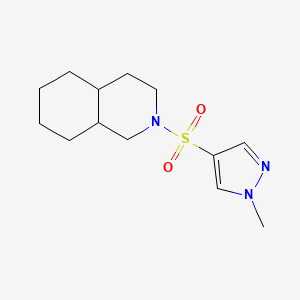
2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study Parkinson's disease. This compound was first synthesized in 1977 and has since become a valuable tool in understanding the biochemical and physiological effects of Parkinson's disease.
Mecanismo De Acción
2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide is metabolized in the brain by monoamine oxidase-B (MAO-B) to form MPP+, which is then taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by this compound leads to a loss of dopamine in the brain, which is the hallmark of Parkinson's disease. This results in a range of physiological and biochemical effects, including tremors, rigidity, and bradykinesia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide in animal models of Parkinson's disease has several advantages, including its ability to selectively destroy dopaminergic neurons, mimicking the pathology of Parkinson's disease. However, the use of this compound also has limitations, including its potential toxicity and the fact that it does not fully replicate the complex pathology of Parkinson's disease.
Direcciones Futuras
There are several future directions for research involving 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide, including the development of new animal models of Parkinson's disease, the investigation of new therapeutic targets for the disease, and the development of new drugs that can prevent or reverse the damage caused by this compound. Additionally, the use of this compound in combination with other compounds may provide new insights into the complex pathology of Parkinson's disease.
Métodos De Síntesis
The synthesis of 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide involves a multi-step process that begins with the reaction of 2-methyl-6-propan-2-ylphenol with phosgene to form 2-methyl-6-propan-2-ylphenyl isocyanate. This intermediate is then reacted with piperidine to form this compound.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has been extensively used in scientific research to study the mechanisms of Parkinson's disease. It is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the brain. This mimics the pathology of Parkinson's disease and has been used to develop animal models of the disease.
Propiedades
IUPAC Name |
2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12(2)15-10-7-8-13(3)16(15)18-17(20)19-11-6-5-9-14(19)4/h7-8,10,12,14H,5-6,9,11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGHDUDQMIZBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=C(C=CC=C2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)
![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)




![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)

![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)

![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)
![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)